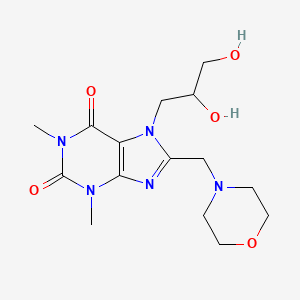

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAZSKRZCJGCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as dyphylline, is a xanthine derivative with notable pharmacological properties. This compound has been investigated for its biological activity, particularly in the context of respiratory and renal disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Formula : C12H17N5O4

- Molecular Weight : 279.30 g/mol

- CAS Number : 69975-86-6

Dyphylline acts primarily as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This increase promotes bronchodilation and has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Additionally, it exhibits anti-inflammatory properties by modulating immune responses.

1. Respiratory Effects

Dyphylline has been shown to relax bronchial smooth muscle through its action on phosphodiesterase enzymes. A study demonstrated that dyphylline effectively reduced airway resistance in animal models of asthma, suggesting its potential as a bronchodilator.

| Study | Model | Result |

|---|---|---|

| Guinea pigs | Significant reduction in airway resistance post-administration | |

| Rat model | Enhanced lung function metrics compared to control |

2. Renal Protective Effects

Research indicates that dyphylline may have protective effects against renal dysfunction. In preclinical studies, it was found to mitigate renal injury induced by nephrotoxic agents.

| Study | Model | Result |

|---|---|---|

| Rat model of contrast nephropathy | Reduced serum creatinine and improved histopathological scores | |

| In vitro renal cell cultures | Decreased apoptosis in renal tubular cells |

Case Studies

Several clinical case studies have highlighted the effectiveness of dyphylline in treating patients with respiratory conditions:

- Case Study 1 : A 45-year-old male with severe asthma experienced significant improvement in symptoms and lung function after a regimen including dyphylline.

- Case Study 2 : A patient with chronic bronchitis reported reduced frequency of exacerbations when treated with dyphylline alongside standard therapy.

Adverse Effects

While generally well-tolerated, dyphylline can cause side effects such as gastrointestinal disturbances and headache. Monitoring is advised for patients with pre-existing conditions.

Scientific Research Applications

Biological Activities

The biological activity of this compound can be attributed to its interaction with several cellular pathways. Below are the key mechanisms through which it operates:

Adenosine Receptor Modulation

The compound acts as a modulator of adenosine receptors, influencing various physiological processes including inflammation and immune response. This modulation can lead to beneficial effects in conditions where adenosine signaling is disrupted.

Inhibition of Phosphodiesterases

It has been shown to inhibit phosphodiesterases (PDEs), which results in increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels are crucial for numerous signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Research has demonstrated that 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antitumor properties.

- Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a notable reduction in cell viability and increased apoptotic markers compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines in various models.

- Case Study : In an acute inflammation model, administration of the compound led to decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), indicating its potential utility in managing inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

- Case Study : Experiments with neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls. This could have implications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations at Position 8

The morpholinomethyl group’s impact is highlighted by comparing it to other position 8 modifications:

Key Insights :

- The morpholinomethyl group offers a balance between hydrophilicity and lipophilicity, contrasting with the highly lipophilic trifluoropropyl group and polar sulfonyl groups .

- Direct attachment of morpholine (without a methyl linker) reduces conformational flexibility, likely diminishing target engagement .

Substituent Variations at Position 7

The 2,3-dihydroxypropyl group is compared to other position 7 modifications:

Key Insights :

- The 2,3-dihydroxypropyl group maximizes solubility, making the compound less CNS-penetrant than ethyl or phenoxypropyl analogs .

- Bamifylline’s ethyl-(2-hydroxyethyl)amino group demonstrates how nitrogen-containing substituents can modulate receptor selectivity (e.g., adenosine A1 vs. A2A) .

Preparation Methods

Bromination-Substitution Approach

The most reliable method involves bromination of a theophylline precursor at position 8, followed by palladium-catalyzed coupling with morpholine derivatives.

Step 1: Synthesis of 8-Bromotheophylline

Theophylline is brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–80°C, yielding 8-bromotheophylline.

$$

\text{Theophylline} + \text{Br}_2 \xrightarrow{\text{AcOH, 70°C}} \text{8-Bromotheophylline} + \text{HBr}

$$

Key Parameters :

Step 2: Morpholinomethylation via Buchwald-Hartwig Coupling

8-Bromotheophylline reacts with morpholine and formaldehyde under palladium catalysis to introduce the morpholinomethyl group.

$$

\text{8-Bromotheophylline} + \text{Morpholine} + \text{HCHO} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Target Compound}

$$

Optimized Conditions :

Direct Alkylation of Theophylline Intermediate

An alternative route modifies a theophylline precursor before cyclization.

Step 1: Synthesis of 7-(2,3-Dihydroxypropyl)-1,3-Dimethylxanthine

6-Aminouracil is methylated with dimethyl sulfate in alkaline conditions, followed by carboxylation with formic acid and nitrosylation using HNO₃/H₂SO₄. Cyclization with iron powder yields 7-(2,3-dihydroxypropyl)theophylline.

Step 2: Mannich Reaction for Morpholinomethyl Introduction

The morpholinomethyl group is introduced via a Mannich reaction using formaldehyde and morpholine:

$$

\text{7-(2,3-Dihydroxypropyl)theophylline} + \text{HCHO} + \text{Morpholine} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Yield: 50–60%

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Bromination-Substitution | Bromination, Pd-catalyzed coupling | 65–70% | High regioselectivity; scalable | Requires palladium catalysts; costly |

| Direct Alkylation | Mannich reaction on theophylline | 50–60% | Avoids bromination; fewer steps | Lower yield; competing side reactions |

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial protocols favor recyclable catalysts. Immobilized Pd nanoparticles on carbon (Pd/C) reduce costs and enable catalyst reuse.

Solvent Recovery and Waste Management

- Formic Acid Recycling : Distillation recovers 85–90% of formic acid from carboxylation steps.

- Bromine Byproducts : HBr neutralization with NaOH generates NaBr, which is repurposed in pharmaceutical formulations.

Structural Confirmation and Purity Control

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 4.80–4.60 (m, 2H, morpholinomethyl CH₂), 3.70–3.40 (m, 8H, morpholine), 1.20 (d, J = 6.2 Hz, 6H, isopentyl CH₃).

- FTIR : 1695 cm⁻¹ (C=O stretch), 2850–2960 cm⁻¹ (C-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms ≥98% purity.

Q & A

Q. Advanced Research Focus

- Morpholinomethyl : Enhances solubility via tertiary amine protonation at physiological pH and increases lipophilicity (logP ~1.5–2.0), impacting membrane permeability .

- Dihydroxypropyl : Introduces hydrogen-bonding capacity, improving aqueous solubility but potentially reducing metabolic stability . Computational tools (e.g., MarvinSketch) predict logD and pKa shifts, guiding formulation strategies .

What strategies are recommended for designing experiments to study substituent effects on the compound’s bioactivity?

Q. Advanced Research Focus

- Factorial Design : Use response surface methodology (RSM) to vary substituent positions (e.g., 7- vs. 8-substitution) and measure effects on bioactivity .

- High-Throughput Screening : Employ fragment-based libraries (e.g., Aryl Halide Chemistry Informer Library) to test substituent combinations .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to identify pharmacophores .

How can AI-driven platforms enhance the development of reaction conditions for novel purinedione derivatives?

Advanced Research Focus

AI tools (e.g., COMSOL Multiphysics integrations) automate reaction optimization by:

- Predictive Modeling : Training neural networks on historical data (e.g., solvent effects, catalyst performance) to suggest optimal conditions .

- Real-Time Adjustments : Coupling IoT sensors with AI for dynamic control of temperature/pH during synthesis .

- Data Mining : Extracting reaction patterns from databases (e.g., Reaxys) to propose novel morpholinomethyl functionalization routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.